molecular formula C13H9ClFNO3 B1149097 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 178489-04-8

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B1149097
CAS No.: 178489-04-8
M. Wt: 281.6668632
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps starting from simpler organic molecules. One common synthetic route begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate . This compound undergoes cyclization and subsequent reactions to introduce the cyclopropyl and quinoline moieties, followed by chlorination and fluorination steps under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the laboratory synthesis routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins, which is crucial for understanding its mechanism of action.

    Medicine: Serves as an intermediate in the synthesis of fluoroquinolone antibiotics, which are used to treat a variety of bacterial infections.

    Industry: Employed in the production of antimicrobial agents and other specialty chemicals.

Mechanism of Action

The mechanism of action of compounds derived from 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets are the DNA-enzyme complexes, and the pathways involved include the disruption of DNA supercoiling and the stabilization of DNA breaks.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar core structure but different substituents.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action but differing in its stereochemistry.

    Norfloxacin: A fluoroquinolone with a similar quinoline core but different functional groups.

Uniqueness

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its cyclopropyl group, in particular, enhances its binding affinity to bacterial enzymes, making it a valuable intermediate in the synthesis of potent antibacterial agents .

Properties

CAS No.

178489-04-8

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.6668632

Origin of Product

United States

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